Ethyl 4-(3,4-dimethoxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
ETHYL 4-(3,4-DIMETHOXYPHENYL)-6-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a tetrahydropyrimidine ring, which is a common motif in many biologically active molecules. The presence of methoxy and phenyl groups further enhances its chemical properties, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of ETHYL 4-(3,4-DIMETHOXYPHENYL)-6-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route starts with the reaction of p-toluidine, benzaldehyde, and trans-methyl-isoeugenol through a sequence of Povarov cycloaddition and N-furoylation processes . The reaction conditions often include the use of deep eutectic solvents and green chemistry principles to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
ETHYL 4-(3,4-DIMETHOXYPHENYL)-6-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 4-(3,4-DIMETHOXYPHENYL)-6-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of ETHYL 4-(3,4-DIMETHOXYPHENYL)-6-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit certain biological processes, and interact with cellular receptors. These interactions are mediated by the compound’s unique chemical structure, which allows it to bind to specific sites on target molecules .
Comparison with Similar Compounds
ETHYL 4-(3,4-DIMETHOXYPHENYL)-6-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can be compared with similar compounds such as:
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
Ethyl 3-(3,4-dimethoxyphenyl)propionate: A related ester with similar methoxy and phenyl groups.
The uniqueness of ETHYL 4-(3,4-DIMETHOXYPHENYL)-6-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE lies in its tetrahydropyrimidine ring and the presence of a sulfanyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H22N2O4S |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
ethyl 4-(3,4-dimethoxyphenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C21H22N2O4S/c1-4-27-20(24)17-18(13-8-6-5-7-9-13)22-21(28)23-19(17)14-10-11-15(25-2)16(12-14)26-3/h5-12,19H,4H2,1-3H3,(H2,22,23,28) |
InChI Key |
TWLPEFVOWKGZSE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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